HDAC Isoform Selectivity Profile: Crebinostat vs. SAHA (Vorinostat) Direct Enzymatic Comparison
In a direct enzymatic assay comparison, crebinostat exhibits 10- to 575-fold greater potency against class I HDACs 1-3 compared to the reference pan-HDAC inhibitor SAHA (vorinostat), while maintaining a similar potency window for HDAC6 and dramatically reduced off-target activity against HDAC8 and class IIa isoforms [1].
| Evidence Dimension | Inhibition of recombinant HDAC enzyme activity (IC50, nM) |
|---|---|
| Target Compound Data | Crebinostat: HDAC1 0.7 ± 0.04; HDAC2 1.0 ± 0.08; HDAC3 2.0 ± 0.3; HDAC6 9.3 ± 0.6; HDAC8 >2000; HDAC4/5/7/9 all >2000 [1]. |
| Comparator Or Baseline | SAHA (vorinostat): HDAC1 7.0 ± 1.1; HDAC2 10.2 ± 1.1; HDAC3 21 ± 2; HDAC6 15.3 ± 1.3; HDAC8 1155 ± 290; HDAC4/5/7/9 all >2000 [1]. |
| Quantified Difference | Crebinostat is 10-fold more potent against HDAC1, 10.2-fold more potent against HDAC2, 10.5-fold more potent against HDAC3, and 1.6-fold more potent against HDAC6 compared to SAHA. Crebinostat shows no detectable inhibition of HDAC8 (IC50 >2000 nM) versus SAHA's 1155 nM, and both show no class IIa inhibition. |
| Conditions | Recombinant HDAC enzyme inhibition assays, performed in duplicate in two independent experiments; data reported as mean ± S.D. [1]. |
Why This Matters
The >10-fold enhanced potency against class I HDACs 1-3 and lack of HDAC8 inhibition enables more selective interrogation of neuroepigenetic pathways with reduced off-target complexity compared to the oncology-approved pan-inhibitor SAHA.
- [1] Fass DM, et al. Neuropharmacology. 2012;64:81-96. Table 1: IC50 values for inhibition of enzymatic activity of HDACs 1-9. View Source
